synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
An In-depth Technical Guide to the Synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Abstract
The 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine core is a significant structural motif in medicinal chemistry, recognized for its potential as a "privileged scaffold" in drug design. Compounds bearing this moiety have demonstrated promising biological activities, including anti-inflammatory properties through modulation of histamine H3 and H4 receptors.[1][2] The piperazine ring, a common pharmacophore, enhances aqueous solubility and provides a versatile handle for structural modification, making it a cornerstone in the development of CNS-active agents, kinase inhibitors, and other therapeutics.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this target molecule, focusing on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the methodologies. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and field-proven insights.
Retrosynthetic Analysis and Strategic Overview
The hinges on the formation of the C-N bond between the 2,3-dihydrobenzofuran-2-ylmethyl fragment and the piperazine ring. Two principal retrosynthetic disconnections dominate the strategic landscape:
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Nucleophilic Substitution (SN2) Pathway: This approach involves the disconnection of the target C-N bond, leading to a piperazine nucleophile and a 2,3-dihydrobenzofuran-2-ylmethyl electrophile equipped with a suitable leaving group (e.g., a halide or sulfonate).
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Reductive Amination Pathway: This strategy also disconnects the target C-N bond, but retrosynthetically yields piperazine and 2,3-dihydrobenzofuran-2-carbaldehyde. This pathway proceeds through the formation of an iminium ion intermediate, which is subsequently reduced in situ.
These two divergent strategies offer distinct advantages and challenges concerning starting material availability, reaction control, and scalability.
Figure 1: Retrosynthetic analysis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine.
Synthetic Strategy I: Nucleophilic Substitution
This classical and robust approach relies on the direct alkylation of piperazine with a reactive 2,3-dihydrobenzofuran derivative. The success of this strategy is contingent upon the efficient preparation of the electrophilic partner and careful control of the alkylation step to prevent undesired side reactions.
Synthesis of Key Intermediate: 2-(Bromomethyl)-2,3-dihydrobenzofuran
The most common electrophilic precursor is 2-(bromomethyl)-2,3-dihydrobenzofuran. A highly effective method for its synthesis involves the organocatalytic oxybromination of 2-allylphenol.[5]
Causality Behind Experimental Choices:
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Reagent: N-Bromosuccinimide (NBS) is used as a safe and easy-to-handle source of electrophilic bromine (Br+). However, NBS alone is often insufficient to promote the desired intramolecular cyclization, leading instead to aromatic bromination of the phenol ring.[5]
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Catalyst System: A catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid is employed to activate NBS. It is hypothesized that these reagents react in situ to form acetyl hypobromite (AcOBr), a more potent brominating agent that facilitates the crucial cyclization step.[5]
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Solvent: Dichloromethane (DCM) or acetone can be used. Acetone is a more environmentally benign alternative that often provides comparable or even improved yields.[5]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-2,3-dihydrobenzofuran
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To a stirred solution of 2-allylphenol (1.0 eq) in acetone (0.5 M) at room temperature, add acetic acid (0.2 eq) followed by DBU (0.2 eq).
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Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise over 15 minutes. The reaction is exothermic and may require cooling to maintain room temperature.
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Stir the reaction mixture for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
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Extract the mixture with ethyl acetate (3x).
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO3) and brine, then dry over anhydrous sodium sulfate (Na2SO4).
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Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-2,3-dihydrobenzofuran as a colorless oil.
The Alkylation Step: Coupling with Piperazine
The reaction of the brominated intermediate with piperazine presents a classic challenge in amine chemistry: controlling the degree of alkylation. Direct reaction can lead to a mixture of the desired mono-alkylated product, the di-alkylated product, and unreacted starting materials.
Causality Behind Experimental Choices:
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Control of Mono-alkylation: To favor the formation of the mono-alkylated product, a large excess of piperazine (typically 5-10 equivalents) is used. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a molecule of the mono-alkylated product.[6]
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Alternative Strategy (Protection): For more precise control, mono-Boc-protected piperazine can be used. After the alkylation step, the Boc (tert-butyloxycarbonyl) protecting group is readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product.[6] This two-step sequence often provides cleaner reactions and higher yields of the desired product.
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Base and Solvent: A base such as potassium carbonate (K2CO3) or triethylamine (TEA) is used to neutralize the HBr formed during the reaction. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are suitable for this transformation.
Experimental Protocol: Synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
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To a solution of piperazine (10.0 eq) in acetonitrile (0.2 M), add anhydrous potassium carbonate (3.0 eq).
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Add a solution of 2-(bromomethyl)-2,3-dihydrobenzofuran (1.0 eq) in acetonitrile dropwise at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
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Cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in DCM and wash with water to remove the excess piperazine and salts.
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Dry the organic layer over Na2SO4, filter, and concentrate.
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Purify the crude product via flash column chromatography (silica gel, DCM/methanol gradient, often with 1% TEA to prevent tailing) to afford the title compound.
Synthetic Strategy II: Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds, offering an excellent alternative to direct alkylation. This one-pot procedure involves the reaction of an aldehyde with piperazine to form a transient iminium ion, which is immediately reduced by a mild, selective hydride agent.
Synthesis of Key Intermediate: 2,3-Dihydrobenzofuran-2-carbaldehyde
This aldehyde can be prepared through the oxidation of the corresponding primary alcohol, (2,3-dihydrobenzofuran-2-yl)methanol.
Causality Behind Experimental Choices:
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Oxidizing Agent: A variety of mild oxidizing agents can be used, such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. DMP is often preferred due to its operational simplicity and non-acidic conditions, which are well-tolerated by the dihydrobenzofuran ring.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-2-carbaldehyde
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To a solution of (2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq) in DCM (0.2 M), add Dess-Martin periodinane (1.2 eq) at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting alcohol.
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Quench the reaction with a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3 and stir vigorously for 30 minutes.
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Separate the layers and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
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Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde.
The Reductive Amination Step
This step couples the aldehyde intermediate with piperazine in a one-pot fashion.
Figure 2: Mechanism of the reductive amination pathway.
Causality Behind Experimental Choices:
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation.[7] It is milder than other borohydrides like NaBH4 or NaBH3CN and is particularly effective at reducing the iminium ion intermediate without significantly reducing the starting aldehyde. Its steric bulk and reduced reactivity allow for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined together.
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Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.
Experimental Protocol: Synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
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To a solution of 2,3-dihydrobenzofuran-2-carbaldehyde (1.0 eq) and piperazine (1.5 eq) in DCM (0.2 M), add acetic acid (1.1 eq).
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous NaHCO3.
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Separate the layers and extract the aqueous phase with DCM (3x).
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Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
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Purify the crude product via flash column chromatography (silica gel, DCM/methanol gradient with 1% TEA).
Comparative Analysis of Synthetic Strategies
| Parameter | Strategy I: Nucleophilic Substitution | Strategy II: Reductive Amination |
| Key Intermediates | 2-(Bromomethyl)-2,3-dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carbaldehyde |
| Number of Steps | Generally 2-3 steps from common precursors. | Generally 2-3 steps from common precursors. |
| Key Challenge | Control of mono- vs. di-alkylation of piperazine. | Synthesis and stability of the aldehyde intermediate. |
| Reagent Toxicity | Involves NBS (irritant) and potentially lachrymatory bromo-intermediate. | Involves potentially toxic chromium reagents (PCC) or periodinane (DMP). |
| Scalability | Can be challenging to control selectivity on a large scale without a protection strategy. | Generally robust and scalable; one-pot nature is advantageous. |
| Byproducts | Di-alkylated piperazine is the primary organic byproduct. | Over-reduction of the aldehyde to alcohol is a potential side reaction. |
| Overall Yield | Moderate to good, highly dependent on the method used to control selectivity. | Good to excellent. |
Conclusion
The can be effectively achieved through two primary, well-established chemical pathways: nucleophilic substitution and reductive amination. The choice between these strategies depends on factors such as starting material availability, desired scale, and the chemist's preference for managing specific challenges. The nucleophilic substitution route, particularly when employing a mono-protected piperazine, offers a reliable and straightforward approach. The reductive amination pathway represents a more modern and often more efficient one-pot alternative that avoids the handling of potent alkylating agents and the issue of over-alkylation. Both methods provide access to a valuable molecular scaffold with significant potential in the field of drug discovery and development.[1][8]
References
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